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Compound of Interest |

Compound Name: (3-Hydroxypropyl)urea
CAS No.: 16517-53-6
Cat. No.: B1266340

CAS Number: 16517-53-6 Molecular Formula:
Molecular Weight: 118.14 g/mol IUPAC Name: 1-(3-Hydroxypropyl)urea[1]

Compound Profile & Structural Logic

1-(3-Hydroxypropyl)urea consists of a propyl chain terminated by a primary hydroxyl group at
one end and a urea moiety at the other. This bifunctionality (H-bond donor/acceptor + alcohol
reactivity) makes it a critical "linker" molecule.

Physicochemical Properties

Property Value Note

White crystalline solid or Hygroscopic nature leads to oil
Appearance _ ] o ,

viscous olil formation if not desiccated.[1]

Lower than urea (133°C) due

Melting Point 105-110°C
to asymmetry.[1]
N High: Water, MeOH, DMSO, Insoluble in non-polar solvents
Solubility
EtOH (Hexane, Toluene).[1]
Urea nitrogen is non-basic; OH
pKa ~13.5 (OH), ~0.1 (Urea)

is weakly acidic.[1]
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Synthesis Protocol: Aqueous Transamidation

To generate the sample for spectroscopic analysis, the following synthesis protocol is
recommended. This method avoids hazardous isocyanates by utilizing the transamidation of
urea, driven by ammonia evolution.

Reaction:

[1]
Step-by-Step Methodology

o Stoichiometry: Charge a round-bottom flask with 3-amino-1-propanol (1.0 eq) and Urea (1.1
eq). Slight excess urea drives the reaction to completion.

e Solvent: Add deionized water (1 mL per gram of reactant).
» Reflux: Heat to 100-105°C for 3—4 hours.

o Critical Control: Monitor ammonia evolution (pH paper at condenser outlet turns blue).
Reaction is complete when ammonia evolution ceases.

o Work-up:
o Cool to room temperature.
o If solid precipitates, filter and wash with cold ethanol.
o If oil remains, remove water under reduced pressure (rotary evaporator).

« Purification: Recrystallize from Ethanol/Isopropanol to remove trace di-substituted byproduct
(1,3-bis(3-hydroxypropyl)urea).

Synthesis Workflow Diagram

Crude Mixture:

Reagents: Reflux (100°C)

3-Amino-1-propanol Transamidation > Solvent: Water 3-4 Hours > Mono-sub urea (Major) Isolation > Recrystallization Yield >80% Pure 1-(3—Hy_droxypropyl)urea
Bi-sub urea (Minor) (Ethanol) (White Solid)
+ Urea (-NH3 gas)

Unreacted Urea
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Caption: Synthesis pathway via aqueous transamidation, highlighting ammonia evolution as the
driving force.

Nuclear Magnetic Resonance (NMR)

Characterization
Solvent; DMSO-

is preferred over
1]

e Reasoning:

causes rapid exchange of the labile

, and
protons, making them invisible. DMSO-

preserves these signals, allowing for full structural verification.[1]

H NMR Data (300 MHz, DMSO-)
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Chemical Shift

( o . . Structural
Multiplicity Integration Assignment
Context

» Ppm)

Amide proton

coupled to

6.05 Triplet (br) 1H NH [1] Broadened

by quadrupole
relaxation of N.

Terminal urea

rotons.[1
5.40 Singlet (br) 2H NH protons.{1}
Distinctive broad

singlet.

Hydroxyl proton.
[1] Visible only in
dry DMSO.
Coupled to

4.45 Triplet 1H OH

-protons to
Oxygen.[1]
Deshielded by
electronegative
0.

3.42 Quartet/Multiplet ~ 2H O-CH

-protons to
Nitrogen.[1]

N-CH Coupled to both

3.02 Quartet 2H

NH and central

1.55 Quintet 2H C-CH Central
methylene bridge

(
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-position).[1]
Shielded relative

to

-carbons.[1]

C NMR Data (75 MHz, DMSO-)

Chemical Shift (

Assignment Structural Context
» Ppm)
Urea carbonyl.[1] Diagnostic
downfield shift (less shielded
159.2 C=0
than ketones due to N
donation).
Carbon attached to oxygen (
58.8 C-OH
-position).[1]
Carbon attached to nitrogen (
37.1 C-NH
-position).[1]
C-CH Central methylene (
334
-C -position).[1]

Infrared (IR) Spectroscopy Profiling

The IR spectrum is dominated by the urea "fingerprint" and the hydrogen-bonding network of
the alcohol.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://foodb.ca/compounds/FDB012174
https://foodb.ca/compounds/FDB012174
https://foodb.ca/compounds/FDB012174
https://foodb.ca/compounds/FDB012174
https://foodb.ca/compounds/FDB012174
https://foodb.ca/compounds/FDB012174
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm

)

Vibration Mode

Intensity

Diagnostic Value

3300 — 3450

Strong, Broad

Overlapping stretches.
[1] The broadness
indicates extensive H-

bonding.

2850 — 2950

Medium

Alkyl chain methylene
stretches

(symmetric/asymmetri

c).[1]

1650 — 1660

Very Strong

Amide | Band.[1] The
primary identifier for

the urea group.[2]

1550 — 1560

Strong

Amide Il Band.[1] N-H
bending coupled with
C-N stretch.

1050 — 1080

Strong

Primary alcohol C-O
stretch.[1]

Mass Spectrometry (MS) Analysis[3][4]

Method: Electrospray lonization (ESI) in Positive Mode (

).

» Note: Electron Impact (El) often causes excessive fragmentation, making the molecular ion

invisible. ESI is softer and preserves the parent ion.

Fragmentation Pathway[1][3]

e Molecular lon (

): m/z119.1

e Adducts: m/z 141.1 (
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) is common in glass capillaries.
Key Fragments (MS/MS of m/z 119):
e m/z 101 (

): Loss of water from the hydroxyl tail. Common in aliphatic alcohols.

e m/z 60 (

): Cleavage of the C-N bond, retaining the charge on the urea fragment.

e M/z 76 (

): Loss of Isocyanic acid (HNCO, 43 Da) from the urea moiety.

MS Fragmentation Logic Diagram

Parent lon (M+H)

m/z 119.1

Dehydration Loss of HNCO
[M+H - H2O]+ (-43 Da)

C-N Cleavage

m/z 101.1 m/z 76.1 m/z 60.0
(Cyclic ion possible) (Aminopropanol cation) (Urea cation)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway.[1] Primary routes involve dehydration and amide bond
cleavage.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material for drug development, three specific impurities
must be monitored.
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e 1,3-Bis(3-hydroxypropyl)urea (CAS 71466-11-0):
o Origin: Reaction of one urea molecule with two amine molecules.[3]
o Detection: NMR.[2][4][5] Look for the disappearance of the

singlet (5.4 ppm) and the appearance of a second triplet

signal.
e Biuret:
o Origin: Thermal dimerization of urea during high-heat reflux.[1]
o Detection: Colorimetric test (Biuret test) or HPLC.
» Residual 3-Amino-1-propanol:
o Origin: Incomplete reaction.
o Detection: Ninhydrin stain (turns purple/blue; Urea does not react strongly with Ninhydrin).

References

» Synthesis & Kinetics: ElIman, A. R. (2018). "Synthesis of Urea by Ammonolysis of Propylene
Carbonate." Journal of Chemistry and Chemical Engineering. (Contextualizes hydroxyalkyl
urea byproducts).

e Spectroscopic Data (Urea Base): NIST Mass Spectrometry Data Center. "Urea - Gas
Chromatography & Mass Spectra.”" NIST Chemistry WebBook, SRD 69.

e Analogous Structure Verification: Sigma-Aldrich. "Product Specification: (2-
Hydroxyethyl)urea." Merck KGaA. (Used for C=0 and NH shift correlation).

e Reaction Mechanism: Simons, J. K. (1941). "Preparation of Monosubstituted Ureas." U.S.
Patent 2,249,183.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

